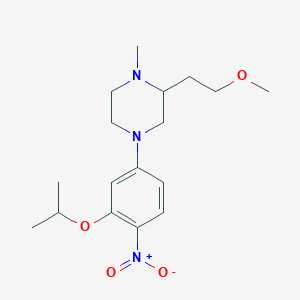
2-(2-methoxyethyl)-1-methyl-4-(4-nitro-3-propan-2-yloxyphenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-methoxyethyl)-1-methyl-4-(4-nitro-3-propan-2-yloxyphenyl)piperazine is a complex organic compound with a unique structure that includes a piperazine ring substituted with various functional groups
Vorbereitungsmethoden
The synthesis of 2-(2-methoxyethyl)-1-methyl-4-(4-nitro-3-propan-2-yloxyphenyl)piperazine typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. Common synthetic routes include:
Formation of the Piperazine Ring: This can be achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
2-(2-methoxyethyl)-1-methyl-4-(4-nitro-3-propan-2-yloxyphenyl)piperazine undergoes several types of chemical reactions:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxyethyl and propan-2-yloxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the ether and ester linkages.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium hydroxide, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(2-methoxyethyl)-1-methyl-4-(4-nitro-3-propan-2-yloxyphenyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.
Wirkmechanismus
The mechanism of action of 2-(2-methoxyethyl)-1-methyl-4-(4-nitro-3-propan-2-yloxyphenyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(2-methoxyethyl)-1-methyl-4-(4-nitro-3-propan-2-yloxyphenyl)piperazine include other substituted piperazines with different functional groups. These compounds may share some properties but differ in their specific applications and effects. Examples include:
1-Methyl-4-[4-nitrophenyl]piperazine: Lacks the methoxyethyl and propan-2-yloxy groups, leading to different chemical and biological properties.
2-(2-Methoxyethyl)-1-methyl-4-[4-aminophenyl]piperazine:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C17H27N3O4 |
|---|---|
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
2-(2-methoxyethyl)-1-methyl-4-(4-nitro-3-propan-2-yloxyphenyl)piperazine |
InChI |
InChI=1S/C17H27N3O4/c1-13(2)24-17-11-14(5-6-16(17)20(21)22)19-9-8-18(3)15(12-19)7-10-23-4/h5-6,11,13,15H,7-10,12H2,1-4H3 |
InChI-Schlüssel |
GBSDNXISILQDKD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C(C=CC(=C1)N2CCN(C(C2)CCOC)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














